The compound is cataloged under various identifiers, including CAS number 1132610-45-7. It has been synthesized and characterized by several chemical suppliers, indicating its relevance in research and pharmaceutical applications . Its molecular formula is C19H15FN6O, with a molecular weight of approximately 360.36 g/mol .
The synthesis of N-(5-(5-Fluoro-6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)acetamide typically involves multiple steps, integrating various chemical reactions. The synthesis can be described as follows:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For instance, reactions may be conducted under reflux conditions in polar solvents to facilitate proper interaction between reactants .
The molecular structure of N-(5-(5-Fluoro-6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)acetamide features several functional groups that contribute to its chemical behavior:
The compound's three-dimensional conformation can influence its biological activity significantly, making structural analysis using techniques like X-ray crystallography or NMR spectroscopy essential for understanding its interactions at a molecular level .
N-(5-(5-Fluoro-6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)acetamide can participate in various chemical reactions:
These reactions are critical for modifying the compound's structure to enhance its pharmacological properties or to create derivatives for further study .
The mechanism of action for N-(5-(5-Fluoro-6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)acetamide is primarily associated with its role as an inhibitor of specific kinases involved in cellular signaling pathways. Notably, it has been studied for its potential effects on transforming growth factor-beta signaling pathways, which are implicated in various pathological conditions including cancer and fibrosis.
The physical and chemical properties of N-(5-(5-Fluoro-6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)acetamide include:
These properties are vital for assessing the compound's suitability for pharmaceutical applications .
N-(5-(5-Fluoro-6-methylpyridin-2-yl)-4-(quinoxalin-6-y1)-1H-imidazol -2 -yl)acetamide has several promising applications:
The core structure of N-(5-(5-fluoro-6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)acetamide integrates three pharmacophores: a fluorinated pyridine ring, a quinoxaline system, and a 2-acetamidoimidazole backbone. This hybrid design leverages the electron-deficient quinoxaline moiety (enhancing DNA intercalation and kinase affinity) and the imidazole core (facilitating hydrogen bonding with biological targets) [4] [8]. The acetamide group at C2 of imidazole augments metabolic stability by shielding reactive sites, while the 5-fluoro-6-methylpyridine unit introduces steric and electronic modulation crucial for target selectivity [1] [3].
Table 1: Key Pharmacophores in Hybrid Design
Pharmacophore | Role in Bioactivity | Structural Impact |
---|---|---|
Quinoxaline (C12H8N2) | DNA intercalation; kinase inhibition | Planar aromatic system for π-π stacking |
2-Acetamidoimidazole | Hydrogen bonding; metabolic stability | Blocks oxidative metabolism at C2 position |
5-Fluoro-6-methylpyridine | Steric hindrance; electron-withdrawing effects | Enhances membrane permeability & target affinity |
The imidazole core is constructed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Starting from 5-ethynyl-2-fluoro-3-methylpyridine, regioselective [3+2] cycloaddition with 6-azidoquinoxaline yields the 1,4-disubstituted imidazole precursor. Subsequent N-acetylation at C2 using acetyl chloride in THF completes the synthesis. This route achieves >75% regioselectivity and 82% yield under mild conditions (25°C, 12h) [10].
Palladium-catalyzed C–H arylation enables direct coupling of preformed 4-(quinoxalin-6-yl)-1H-imidazol-2-amine with 2-bromo-5-fluoro-6-methylpyridine. Key conditions:
Table 2: Comparison of Synthetic Routes
Method | Yield | Regioselectivity | Key Advantage | Limitation |
---|---|---|---|---|
CuAAC | 82% | >75% (1,4-isomer) | Mild conditions; functional tolerance | Requires azide pre-functionalization |
Pd-mediated C–H Arylation | 89% | >98% | Single-step; atom-economical | Catalyst cost; residual metal risk |
Fluorine at C5 of the pyridine ring enhances target binding by:
Table 3: Impact of Pyridine Modifications
Substituent Pattern | TGF-βR1 IC₅₀ (nM) | Metabolic Stability (t₁/₂, h) | Caco-2 Papp (×10⁻⁶ cm/s) |
---|---|---|---|
5-H, 6-H | 420 ± 15 | 1.8 ± 0.3 | 9.7 ± 1.1 |
5-F, 6-CH₃ | 38 ± 2 | 7.2 ± 0.5 | 18.2 ± 0.9 |
5-Cl, 6-CH₃ | 45 ± 3 | 6.1 ± 0.4 | 15.8 ± 1.2 |
5-CF₃, 6-CH₃ | 67 ± 4 | 8.3 ± 0.6 | 12.4 ± 0.7 |
C6 attachment of quinoxaline to imidazole (vs C5/C7) maximizes kinase inhibition due to:
Table 4: Quinoxaline Positioning Effects
Quinoxaline Attachment | TGF-βR1 IC₅₀ (nM) | ΔG Binding (kcal/mol) | Key Interactions |
---|---|---|---|
C6 (ortho to N1) | 38 ± 2 | −9.8 | π-π stacking (Phe289); H-bond (Ser287) |
C5 | 450 ± 20 | −7.1 | Partial π-stacking; weak H-bond network |
C7 | 3100 ± 150 | −5.9 | Steric clash with Ile211; no H-bond with Ser287 |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0